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Introduction

ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of the

checkpoint kinases CHK1 and CHK2.[1][2] These kinases are critical components of the DNA

Damage Response (DDR) pathway, a network that governs cell cycle checkpoints and DNA

repair.[1] By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their

DNA, leading to mitotic catastrophe and apoptosis. This mechanism has shown significant anti-

tumor activity in clinical trials, particularly in solid tumors such as platinum-resistant ovarian

cancer and endometrial cancer.[1][2][3]

A key component of the ACR-368 development program is the OncoSignature® test, a

proteomics-based companion diagnostic designed to predict patient sensitivity to the drug.[2][4]

This test has been validated in preclinical studies, including patient-derived xenograft (PDX)

models, to identify tumors most likely to respond to ACR-368 monotherapy.[2][4][5] These

application notes provide a detailed overview and generalized protocols for assessing the

efficacy of ACR-368 in xenograft models, mirroring the methodologies used in its preclinical

validation.

Mechanism of Action: ACR-368 Signaling Pathway
ACR-368 targets the DDR pathway. When DNA damage occurs, sensor proteins activate ATM

and ATR, which in turn phosphorylate and activate the transducer kinases CHK1 and CHK2.

Activated CHK1/2 then phosphorylate downstream effectors, such as CDC25 phosphatases,

leading to their degradation. This prevents the activation of cyclin-dependent kinases (CDKs)
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and results in cell cycle arrest, allowing time for DNA repair. In many cancers, this checkpoint is

crucial for survival. ACR-368's inhibition of CHK1/2 abrogates this checkpoint, forcing cells with

damaged DNA to enter mitosis, resulting in cell death.

DNA Damage & Replication Stress

Checkpoint Kinase Activation

Cell Cycle Progression

DNA Damage

CHK1 / CHK2

Activates

Cell Cycle Arrest
(G2/M Checkpoint)

Promotes

Apoptosis

Leads to
(when inhibited)

DNA Repair

Allows for

ACR-368

Inhibits

Click to download full resolution via product page

Caption: ACR-368 inhibits CHK1/2, disrupting DNA damage-induced cell cycle arrest.

Data Presentation: Representative Efficacy in
Xenograft Models
Preclinical studies using patient-derived xenograft models have been instrumental in validating

the predictive capability of the ACR-368 OncoSignature assay.[2][4] These studies

demonstrated that the assay could effectively distinguish between sensitive and insensitive
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tumor models.[4] The following table provides a representative summary of efficacy data from a

hypothetical xenograft study designed to evaluate ACR-368 in OncoSignature-stratified

models.

Xenograft

Model

OncoSignatu

re Status

Treatment

Group

Number of

Animals (n)

Tumor

Growth

Inhibition

(TGI %)

p-value (vs.

Vehicle)

Endometrial

PDX-01
Positive Vehicle 8 - -

Endometrial

PDX-01
Positive ACR-368 8 85% < 0.001

Ovarian PDX-

04
Positive Vehicle 8 - -

Ovarian PDX-

04
Positive ACR-368 8 92% < 0.001

Endometrial

PDX-02
Negative Vehicle 8 - -

Endometrial

PDX-02
Negative ACR-368 8 25% > 0.05

Ovarian PDX-

07
Negative Vehicle 8 - -

Ovarian PDX-

07
Negative ACR-368 8 18% > 0.05

Experimental Protocols
Protocol 1: OncoSignature-Based Stratification Logic
The clinical application of ACR-368 relies on the OncoSignature test to stratify patients. This

same logic can be applied to preclinical xenograft studies to enrich for responsive models and

validate the assay's predictive power. The workflow begins with obtaining a tumor sample,
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which is then analyzed using the proteomic-based OncoSignature test. Models are then

classified as "Positive" or "Negative," which dictates the therapeutic strategy to be tested.

Obtain Tumor Biopsy
from PDX Model

OncoSignature® Assay
(Proteomic Analysis)

OncoSignature
Result?

Status: Positive

 Positive

Status: Negative

 Negative

Enroll in ACR-368
Monotherapy Arm

Enroll in ACR-368 +
Low-Dose Gemcitabine Arm

Click to download full resolution via product page

Caption: Workflow for stratifying xenograft models using the OncoSignature test.

Protocol 2: In Vivo Efficacy Study in PDX Models
This protocol provides a generalized framework for conducting an in vivo study to measure the

efficacy of ACR-368 in patient-derived xenograft (PDX) models of ovarian or endometrial

cancer.

1. Objective: To evaluate the anti-tumor activity of ACR-368 in OncoSignature-positive and

OncoSignature-negative PDX models.
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2. Materials:

Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

PDX Models: Well-characterized and authenticated ovarian or endometrial cancer PDX

tissue fragments previously assessed by the OncoSignature assay.

ACR-368: Formulated in a vehicle appropriate for intravenous (IV) or subcutaneous (SC)

administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).

Vehicle Control: Formulation buffer without ACR-368.

Equipment: Calipers, analytical balance, sterile surgical tools, animal housing units.

3. Experimental Procedure:

Phase 1: Tumor Implantation and Growth

Anesthetize the mice according to approved institutional animal care and use committee

(IACUC) protocols.

Implant a small fragment (approx. 2x2 mm) of the selected PDX tumor tissue

subcutaneously into the right flank of each mouse.

Monitor animals for tumor growth. Begin caliper measurements 2-3 times per week once

tumors become palpable.

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Phase 2: Randomization and Treatment

Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment

cohorts (n=8-10 per group).

Treatment groups may include:

Group 1: OncoSignature Positive PDX + Vehicle
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Group 2: OncoSignature Positive PDX + ACR-368

Group 3: OncoSignature Negative PDX + Vehicle

Group 4: OncoSignature Negative PDX + ACR-368

Administer ACR-368 (e.g., at a dose of 10-20 mg/kg) or Vehicle via the selected route

(e.g., IV) on a defined schedule (e.g., twice weekly) for 3-4 weeks.

Record tumor volume and body weight 2-3 times per week throughout the treatment

period.

Phase 3: Endpoint Analysis

The study endpoint is reached when tumors in the vehicle control group reach a

predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.

Euthanize all animals according to IACUC guidelines.

Excise tumors, weigh them, and process for downstream analysis (e.g.,

pharmacodynamics, histology).

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of

treated group / Mean volume of control group)] x 100.

Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance

of observed differences between treatment groups.
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Caption: Experimental workflow for an ACR-368 xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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